(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Brand Name: Vulcanchem
CAS No.: 229621-29-8
VCID: VC21113248
InChI: InChI=1S/C10H19I2NO/c1-9(2)7(5-11)8(6-12)10(3,4)13(9)14/h7-8,14H,5-6H2,1-4H3/t7-,8-/m1/s1
SMILES: CC1(C(C(C(N1O)(C)C)CI)CI)C
Molecular Formula: C10H19I2NO
Molecular Weight: 423.07 g/mol

(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy

CAS No.: 229621-29-8

Cat. No.: VC21113248

Molecular Formula: C10H19I2NO

Molecular Weight: 423.07 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy - 229621-29-8

Specification

CAS No. 229621-29-8
Molecular Formula C10H19I2NO
Molecular Weight 423.07 g/mol
IUPAC Name (3R,4R)-1-hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine
Standard InChI InChI=1S/C10H19I2NO/c1-9(2)7(5-11)8(6-12)10(3,4)13(9)14/h7-8,14H,5-6H2,1-4H3/t7-,8-/m1/s1
Standard InChI Key KZONKNJHXDBBBH-HTQZYQBOSA-N
Isomeric SMILES CC1([C@@H]([C@H](C(N1O)(C)C)CI)CI)C
SMILES CC1(C(C(C(N1O)(C)C)CI)CI)C
Canonical SMILES CC1(C(C(C(N1O)(C)C)CI)CI)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator